

CAS number and molecular structure of 7-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Bromo-2,8-dimethylquinoline**

Cat. No.: **B1440201**

[Get Quote](#)

An In-depth Technical Guide to **7-Bromo-2,8-dimethylquinoline**: Synthesis, Characterization, and Therapeutic Potential

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with the quinoline scaffold being a particularly privileged structure. Its presence in a wide array of natural products and synthetic pharmaceuticals, most notably the anti-malarial drug quinine, has cemented its importance in drug discovery. This guide focuses on a specific, functionalized derivative: **7-Bromo-2,8-dimethylquinoline**. The strategic placement of a bromine atom and two methyl groups on the quinoline core creates a molecule with unique electronic and steric properties, positioning it as a valuable intermediate for chemical synthesis and a promising scaffold for the development of novel therapeutic agents.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It will provide an in-depth exploration of the compound's identity, a plausible and detailed synthetic pathway, predicted analytical characteristics, and a discussion of its potential applications, particularly in the realm of oncology, grounded in the established bioactivity of related brominated quinolines.

Compound Identification and Physicochemical Properties

Precise identification is the first step in any rigorous scientific investigation. **7-Bromo-2,8-dimethylquinoline** is a distinct chemical entity with the following identifiers and predicted properties.

Property	Value	Source(s)
CAS Number	1189106-33-9, 1261732-11-9	[1] [2]
Molecular Formula	C ₁₁ H ₁₀ BrN	[1]
Molecular Weight	236.11 g/mol	[1]
Canonical SMILES	CC1=NC2=C(C=C1)C=CC(=C2C)Br	[3]
InChIKey	AQDJLDMULIKQQR-UHFFFAOYSA-N	[3]
Predicted XlogP	3.6	[3]
Appearance	Predicted to be a solid at room temperature	Inferred from related compounds
Solubility	Predicted to be soluble in organic solvents like Dichloromethane, Chloroform, and Methanol	Inferred from structural properties

Proposed Synthesis: A Modified Combes Quinoline Synthesis

While specific literature detailing the synthesis of **7-Bromo-2,8-dimethylquinoline** is scarce, a robust and logical pathway can be designed based on the classic Combes quinoline synthesis. This acid-catalyzed condensation of an aniline with a β -diketone provides an efficient route to substituted quinolines.[\[4\]](#)

The proposed synthesis involves the reaction of 3-Bromo-2-methylaniline with acetylacetone (2,4-pentanedione) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

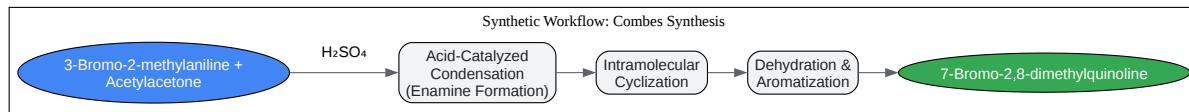
Experimental Protocol

Materials:

- 3-Bromo-2-methylaniline
- Acetylacetone (2,4-pentanedione)
- Concentrated Sulfuric Acid (H_2SO_4) or Polyphosphoric Acid (PPA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-2-methylaniline (1.0 eq).
- Reagent Addition: Slowly add acetylacetone (1.1 eq) to the flask.
- Catalyst Addition: Cool the mixture in an ice bath. Cautiously and slowly, add concentrated sulfuric acid (or PPA) to the reaction mixture while stirring. The addition is exothermic.
- Reaction: After the addition is complete, heat the reaction mixture to 110-120 °C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
- Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Perform this step in a fume hood as


CO₂ gas will evolve.

- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **7-Bromo-2,8-dimethylquinoline**.

Mechanism of the Combes Synthesis

The reaction proceeds through a well-established mechanism involving three main stages:[5][6]

- Enamine Formation: The aniline nitrogen performs a nucleophilic attack on one of the carbonyls of acetylacetone, followed by dehydration to form an enamine intermediate.
- Protonation and Cyclization: The acid catalyst protonates the remaining carbonyl group, activating it for an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the activated carbonyl, leading to cyclization.
- Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoline ring system.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **7-Bromo-2,8-dimethylquinoline**.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for structural confirmation. While experimental data is not publicly available, a reliable prediction can be made based on the analysis of structurally similar quinolines.[\[2\]](#)[\[7\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl groups.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Justification
H-3	~7.2-7.4	Doublet (d)	Located on the pyridine ring, coupled to H-4.
H-4	~7.9-8.1	Doublet (d)	Deshielded due to proximity to the nitrogen atom, coupled to H-3.
H-5	~7.6-7.8	Doublet (d)	Part of the benzene ring, coupled to H-6.
H-6	~7.4-7.6	Doublet (d)	Coupled to H-5. Shift influenced by the bromine at C-7.
C2-CH ₃	~2.6-2.8	Singlet (s)	Methyl group attached to the electron-deficient pyridine ring.
C8-CH ₃	~2.7-2.9	Singlet (s)	Methyl group on the benzene ring, deshielded by peri-interaction with nitrogen.

Note: Spectra are predicted in CDCl_3 with TMS as an internal standard.

^{13}C NMR Spectroscopy

The carbon spectrum will complement the proton data, with quaternary carbons and carbons bearing bromine showing characteristic shifts.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Justification
C-2	~158-160	Bearing a methyl group and adjacent to nitrogen.
C-3	~121-123	CH carbon in the pyridine ring.
C-4	~135-137	CH carbon in the pyridine ring.
C-4a	~126-128	Quaternary carbon at the ring junction.
C-5	~128-130	CH carbon in the benzene ring.
C-6	~126-128	CH carbon in the benzene ring.
C-7	~120-122	Carbon bearing the bromine atom.
C-8	~136-138	Carbon bearing a methyl group.
C-8a	~147-149	Quaternary carbon at the ring junction, adjacent to nitrogen.
C2-CH_3	~24-26	Methyl carbon.
C8-CH_3	~17-19	Methyl carbon.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

- IR: Key absorption bands are expected for C=N stretching ($\sim 1600 \text{ cm}^{-1}$), C=C aromatic stretching ($\sim 1500\text{--}1580 \text{ cm}^{-1}$), and C-H stretching ($\sim 3000\text{--}3100 \text{ cm}^{-1}$ for aromatic, $\sim 2850\text{--}2960 \text{ cm}^{-1}$ for methyl). A strong C-Br stretching band would appear in the fingerprint region.
- MS: The mass spectrum should show a characteristic molecular ion (M^+) peak and an $M+2$ peak of nearly equal intensity, which is the isotopic signature of a bromine-containing compound.

Reactivity and Potential Applications in Drug Development

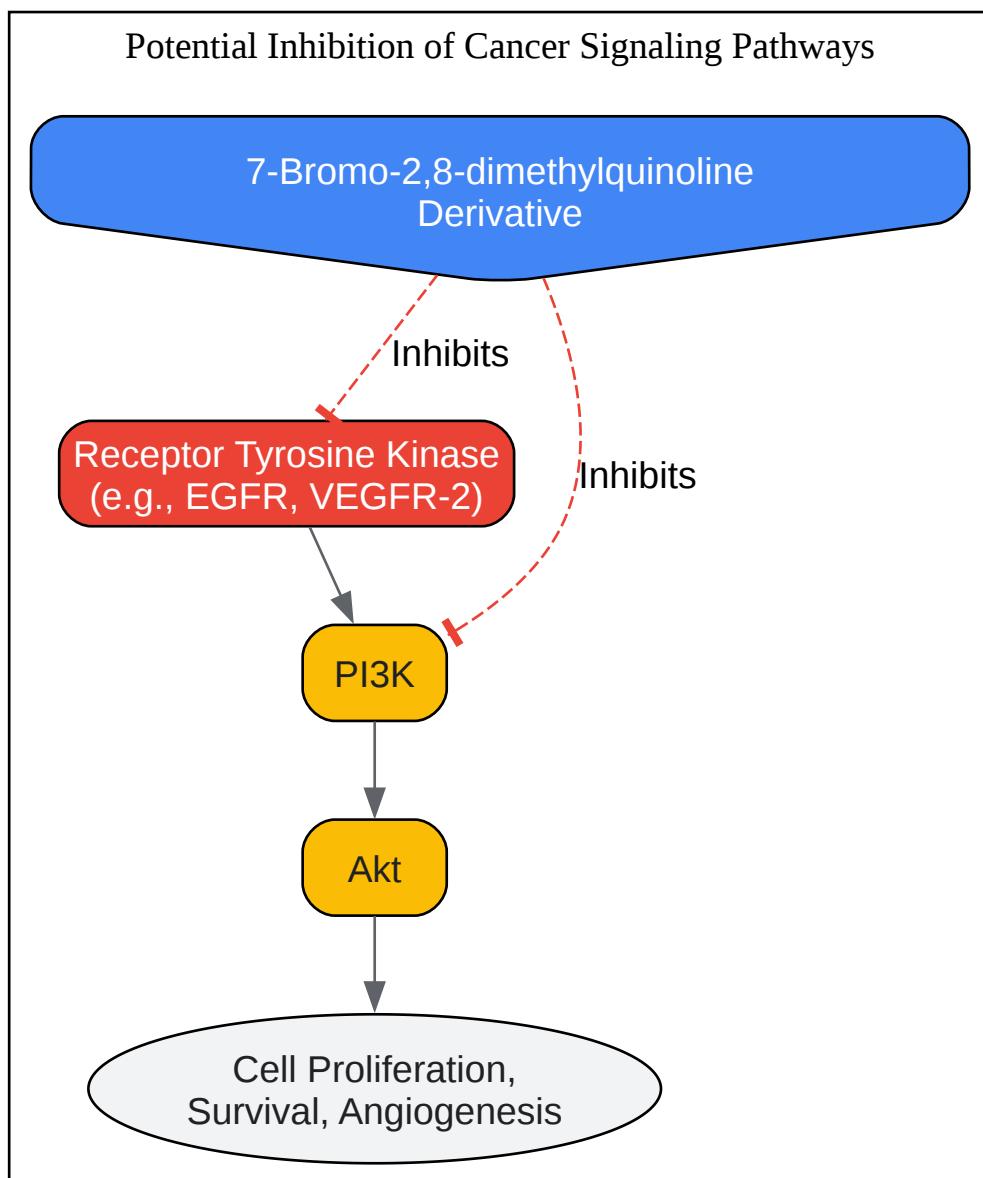
The true value of **7-Bromo-2,8-dimethylquinoline** for researchers lies in its potential as a versatile building block and a pharmacophore scaffold.

Chemical Reactivity

The molecule possesses several reactive sites that can be exploited for further chemical modification:

- C-7 Bromine Atom: This is the most versatile handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the straightforward introduction of diverse aryl, alkyl, or amino substituents, enabling the rapid generation of compound libraries for screening.
- Methyl Groups: The methyl group at C-2, being adjacent to the nitrogen, has slightly acidic protons and can be a site for condensation reactions after activation.
- Quinoline Nitrogen: The basic nitrogen atom can be quaternized or N-oxidized to modulate the electronic properties and solubility of the molecule.

Potential as an Anticancer Agent Scaffold


The quinoline core is a well-established pharmacophore in oncology. Numerous derivatives have been developed as kinase inhibitors. The substitution pattern of **7-Bromo-2,8-dimethylquinoline** makes it an intriguing candidate for developing new anticancer agents.

Halogenated quinolines, in particular, have demonstrated a wide range of biological activities. [8] Studies on structurally related compounds like 7-bromo-4-chloro-8-methylquinoline suggest that such scaffolds can be used to develop inhibitors of critical cancer-related signaling pathways.[9] These pathways, often dysregulated in cancer, control cell proliferation, survival, angiogenesis, and metastasis.

Potential molecular targets include:

- Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors, including lung and colon cancer.[9]
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the process by which tumors form new blood vessels.[9]
- PI3K/Akt/mTOR Pathway: A central signaling node that regulates cell growth, proliferation, and survival.[9]

The development strategy would involve using the C-7 bromine as a synthetic handle to introduce various functional groups designed to interact with the ATP-binding pocket of these kinases. The 2- and 8-methyl groups provide steric bulk and can be optimized to enhance binding affinity and selectivity.

[Click to download full resolution via product page](#)

Caption: Role of quinoline derivatives as kinase inhibitors in cancer therapy.

Safety and Handling

As a halogenated aromatic amine derivative, **7-Bromo-2,8-dimethylquinoline** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

7-Bromo-2,8-dimethylquinoline, while not extensively studied, represents a molecule of significant potential for the chemical and pharmaceutical sciences. Its well-defined structure, accessible synthetic route via the Combes synthesis, and versatile reactive handles make it an ideal intermediate for organic synthesis. More importantly, its structural analogy to known bioactive quinolines positions it as a promising scaffold for the discovery of new drugs, particularly in the field of oncology. This guide provides the foundational knowledge—from synthesis to potential application—to empower researchers to unlock the full potential of this intriguing heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
2. benchchem.com [benchchem.com]
3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
5. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]
6. youtube.com [youtube.com]
7. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]
8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular structure of 7-Bromo-2,8-dimethylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1440201#cas-number-and-molecular-structure-of-7-bromo-2-8-dimethylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com